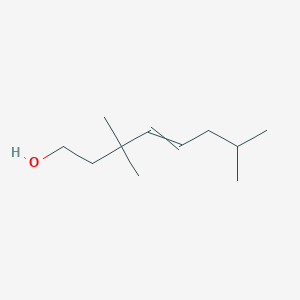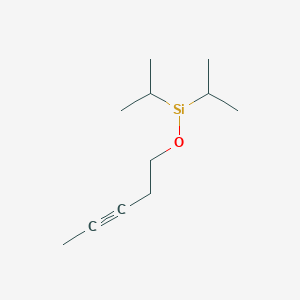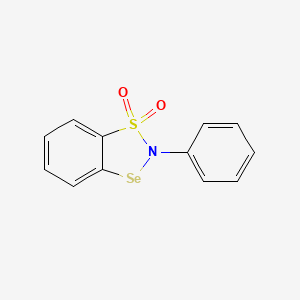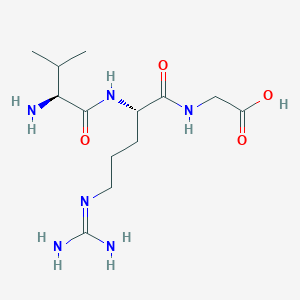![molecular formula C32H30N4 B14258807 2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole) CAS No. 483367-08-4](/img/structure/B14258807.png)
2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis(1-propyl-1H-benzimidazole) is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis(1-propyl-1H-benzimidazole) typically involves the condensation of ortho-phenylenediamine with benzaldehydes under oxidative conditions. A common method includes using sodium metabisulphite as an oxidizing agent in a solvent mixture . The reaction is carried out under mild conditions, and the product is purified using hexane and water washes. The structure of the compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and efficiency, ensuring the consistent quality of the final product. The use of catalytic redox cycling and other advanced techniques can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis(1-propyl-1H-benzimidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives .
Aplicaciones Científicas De Investigación
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis(1-propyl-1H-benzimidazole) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis(1-propyl-1H-benzimidazole) involves its interaction with biological targets such as enzymes and receptors. The compound can mimic the properties of DNA bases, allowing it to interfere with DNA replication and transcription processes . This interaction can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bisbenzimidazole: Similar structure but lacks the biphenyl group.
2,6-Bis(benzimidazole-2’-yl)pyridine: Contains a pyridine ring instead of a biphenyl group.
2,4-Bis(benzimidazole-2’-yl)pyridine: Another pyridine-containing derivative.
Uniqueness
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis(1-propyl-1H-benzimidazole) is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a ligand in coordination chemistry and its biological activities .
Propiedades
Número CAS |
483367-08-4 |
|---|---|
Fórmula molecular |
C32H30N4 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
1-propyl-2-[2-[2-(1-propylbenzimidazol-2-yl)phenyl]phenyl]benzimidazole |
InChI |
InChI=1S/C32H30N4/c1-3-21-35-29-19-11-9-17-27(29)33-31(35)25-15-7-5-13-23(25)24-14-6-8-16-26(24)32-34-28-18-10-12-20-30(28)36(32)22-4-2/h5-20H,3-4,21-22H2,1-2H3 |
Clave InChI |
MMZIFDHZGIIZGY-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3C4=CC=CC=C4C5=NC6=CC=CC=C6N5CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)

![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)


![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)


![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)




![[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite](/img/structure/B14258810.png)
